5-Amino-2-(methylamino)benzonitrile hydrochloride
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Overview
Description
5-Amino-2-(methylamino)benzonitrile hydrochloride is an organic compound with the molecular formula C8H10ClN3 It is a derivative of benzonitrile, featuring amino and methylamino substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(methylamino)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-Amino-2-methylbenzonitrile.
Methylation: The amino group is methylated using methyl iodide (CH3I) in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF).
Hydrochloride Formation: The resulting 5-Amino-2-(methylamino)benzonitrile is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(methylamino)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon, Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(methylamino)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The nitrile group can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzonitrile: Lacks the methylamino group, making it less versatile in certain reactions.
2-Amino-5-methylbenzonitrile: Different positioning of the amino and methyl groups, leading to different chemical properties.
4-Amino-2-(methylamino)benzonitrile: Different substitution pattern on the benzene ring.
Uniqueness
5-Amino-2-(methylamino)benzonitrile hydrochloride is unique due to the presence of both amino and methylamino groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-amino-2-(methylamino)benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4,11H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJURZSNKJJJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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